4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
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Overview
Description
4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol is a chemical compound that features a pyrazole ring substituted with a chloro group and an oxan-4-ol moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to target various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 4-chloro-1H-pyrazole with an appropriate oxan-4-ol derivative. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, 4-chloro-1H-pyrazole can be reacted with oxan-4-ol in the presence of a base such as sodium hydride or potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-one derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: A simpler compound with similar structural features but lacking the oxan-4-ol moiety.
4-chloro-6-(1H-pyrazol-1-yl)pyrimidine: Another compound with a pyrazole ring and a chloro group, but with a pyrimidine ring instead of an oxan-4-ol moiety.
1-(2-bromoethyl)-4-chloro-1H-pyrazole: A derivative with a bromoethyl group instead of the oxan-4-ol moiety.
Uniqueness
4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol is unique due to the presence of both the oxan-4-ol moiety and the chloro-substituted pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-8-5-11-12(6-8)7-9(13)1-3-14-4-2-9/h5-6,13H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYVVBAVFYXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN2C=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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